molecular formula C7H3BrF3NO B14168142 4-Bromo-5-(trifluoromethyl)picolinaldehyde CAS No. 1256805-74-9

4-Bromo-5-(trifluoromethyl)picolinaldehyde

Cat. No.: B14168142
CAS No.: 1256805-74-9
M. Wt: 254.00 g/mol
InChI Key: WSHWRCBBHQWOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(trifluoromethyl)picolinaldehyde is an organic compound with the molecular formula C7H3BrF3NO It is a derivative of picolinaldehyde, featuring a bromine atom at the 4-position and a trifluoromethyl group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(trifluoromethyl)picolinaldehyde typically involves the bromination and trifluoromethylation of picolinaldehyde. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(trifluoromethyl)picolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Bromo-5-(trifluoromethyl)picolinaldehyde has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Trifluoromethyl-2-pyridinecarbaldehyde
  • 6-Bromo-2-pyridinecarboxaldehyde
  • 6-(Trifluoromethyl)pyridine-2-carboxaldehyde

Uniqueness

4-Bromo-5-(trifluoromethyl)picolinaldehyde is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

1256805-74-9

Molecular Formula

C7H3BrF3NO

Molecular Weight

254.00 g/mol

IUPAC Name

4-bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H3BrF3NO/c8-6-1-4(3-13)12-2-5(6)7(9,10)11/h1-3H

InChI Key

WSHWRCBBHQWOQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Br)C(F)(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.